Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate
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Overview
Description
“Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate” is a chemical compound with the CAS Number: 2243509-88-6 . It has a molecular weight of 182.22 and its IUPAC name is methyl 5-oxaspiro [3.5]non-7-ene-7-carboxylate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14O3/c1-12-9(11)8-3-6-10(13-7-8)4-2-5-10/h3H,2,4-7H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 182.22 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Substituted Compounds : Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate is used in the synthesis of various substituted compounds. For instance, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates can be produced by regioselective cycloaddition processes involving this compound, leading to a mixture of two diastereoisomers (Molchanov & Tran, 2013).
Catalytic Transformations : In the field of organic synthesis, this compound is used in catalytic transformations. A notable example is the catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates to produce substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, a process involving the cleavage of N-O bonds and the formation of imines as key intermediates (Sukhorukov et al., 2008).
Building Blocks in Peptide Synthesis : The compound has been used as a building block in peptide synthesis. For instance, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate serves as a novel class of dipeptide synthons, useful for reactions with carboxylic acids and thioacids in the synthesis of peptides (Suter et al., 2000).
Intermediate for Bioactive Compounds : In the synthesis of bioactive compounds, functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives are obtained from reactions involving this compound. These derivatives are crucial structural sub-units in several classes of bioactive compounds (Santos et al., 2000).
Model Studies for Synthesis of Complex Molecules : It has been used in model studies for synthesizing complex molecules like anisatin, wherein derivatives like 2-oxaspiro[3.5]nonane and 5-hydroxy-5-methyl-2-oxaspiro[3.5]nonane were synthesized (Kato et al., 1985).
Biological and Pharmacological Research
Antibacterial Activity : In pharmacological research, derivatives of methyl 5-oxaspiro compounds have been synthesized and shown to exhibit potent antibacterial activity against respiratory pathogens, including both gram-positive and gram-negative strains, as well as multidrug-resistant and quinolone-resistant bacteria. This highlights their potential use in treating respiratory tract infections (Odagiri et al., 2013).
Antituberculosis and Cytotoxic Activity : Some derivatives of methyl 5-oxaspiro compounds have shown promising results in vitro for antituberculosis activity and cytotoxic effects on certain cancer cell lines, suggesting their potential in developing treatments for tuberculosis and certain types of cancer (Güzel et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9(11)8-3-6-10(13-7-8)4-2-5-10/h3H,2,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWPXVAXTIQKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC2(CCC2)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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